2-Oxo-2-((pyridin-2-ylmethyl)amino)acetic acid
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Overview
Description
{[(Pyridin-2-yl)methyl]carbamoyl}formic acid is a compound that features a pyridine ring attached to a carbamoyl group and a formic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(pyridin-2-yl)methyl]carbamoyl}formic acid typically involves the reaction of pyridine derivatives with carbamoyl chloride and formic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for {[(pyridin-2-yl)methyl]carbamoyl}formic acid may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
{[(Pyridin-2-yl)methyl]carbamoyl}formic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridin-2-yl-methanones.
Reduction: Pyridin-2-yl-methylamines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
{[(Pyridin-2-yl)methyl]carbamoyl}formic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-fibrotic properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(pyridin-2-yl)methyl]carbamoyl}formic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl-methanones: Similar in structure but differ in functional groups.
Pyridin-2-yl-methylamines: Differ by the presence of an amine group instead of a carbamoyl group.
Substituted Pyridine Derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
{[(Pyridin-2-yl)methyl]carbamoyl}formic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-oxo-2-(pyridin-2-ylmethylamino)acetic acid |
InChI |
InChI=1S/C8H8N2O3/c11-7(8(12)13)10-5-6-3-1-2-4-9-6/h1-4H,5H2,(H,10,11)(H,12,13) |
InChI Key |
ZNJHGAJHMYPGIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)O |
Origin of Product |
United States |
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